molecular formula C39H35NO9S3 B11043506 Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11043506
M. Wt: 757.9 g/mol
InChI Key: GUAGTURUYBWBPF-UHFFFAOYSA-N
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Description

Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the biphenyl-4-ylcarbonyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction using biphenyl and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Spiro compound formation: The intermediate is then reacted with a dithiole compound under specific conditions to form the spiro structure. This step may require the use of a strong base and a suitable solvent.

    Introduction of the quinoline moiety: The spiro compound is further reacted with a quinoline derivative to form the final product. This step may involve a condensation reaction under acidic or basic conditions.

    Tetramethylation: The final step involves the introduction of methyl groups to achieve the desired tetramethylated product. This can be done using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
  • Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

Uniqueness

The uniqueness of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its complex structure, which combines multiple functional groups and a spiro configuration

Properties

Molecular Formula

C39H35NO9S3

Molecular Weight

757.9 g/mol

IUPAC Name

tetramethyl 5',5',8',9'-tetramethyl-6'-(4-phenylbenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C39H35NO9S3/c1-20-18-25-26(19-21(20)2)40(33(41)24-16-14-23(15-17-24)22-12-10-9-11-13-22)38(3,4)32-27(25)39(28(34(42)46-5)29(50-32)35(43)47-6)51-30(36(44)48-7)31(52-39)37(45)49-8/h9-19H,1-8H3

InChI Key

GUAGTURUYBWBPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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